molecular formula C5H5FN2O2 B8317349 5-Fluoro-5-methyluracil

5-Fluoro-5-methyluracil

Cat. No. B8317349
M. Wt: 144.10 g/mol
InChI Key: NCUZPSWWNRQTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04029661

Procedure details

5-methyluracil (1.00 g) in trifluoroacetic acid (10 ml) was treated with gaseous fluorine-nitrogen mixture. The reaction began at an initial temperature of 0° C. and during the fluorination the reaction temperature was raised to 14° C. and the reaction continued until completion for 120 minutes. The mole ratio of fluorine to 5-methyl-uracil was 2.56. The solvent was evaporated at about 50° C. under reduced pressure leaving a brown solid, which upon extracting with acetone gave 5-fluoro-5-methyluracil (0.21g) whose structure was confirmed by NMR analysis.
Quantity
1 g
Type
reactant
Reaction Step One
Name
fluorine nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[F:10]F.N#N.FF>FC(F)(F)C(O)=O>[F:10][C:2]1([CH3:1])[CH:7]=[N:6][C:5](=[O:8])[NH:4][C:3]1=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C(NC(NC1)=O)=O
Name
fluorine nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF.N#N
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(NC(NC1)=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
14 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature of 0° C.
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at about 50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a brown solid, which
EXTRACTION
Type
EXTRACTION
Details
upon extracting with acetone

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
FC1(C(NC(N=C1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.